Halogen-Dependent Oral Bioavailability: BPHP Exhibits 46% Relative AUC Versus 56% for CPHP in Rat Models
In a direct head-to-head pharmacokinetic study in rats, the intestinal absorption of BPHP was quantitatively lower than that of its chlorinated analog CPHP. The ratio of the area under the plasma concentration curve (AUC) after oral (p.o.) administration to the AUC after intraperitoneal (i.p.) administration was 46% for BPHP, compared to 56% for CPHP [1]. This indicates that BPHP has reduced oral bioavailability relative to CPHP, a critical consideration for in vivo studies and for interpreting the systemic exposure of bromperidol metabolites.
| Evidence Dimension | Oral bioavailability index (AUC p.o. / AUC i.p.) |
|---|---|
| Target Compound Data | 46% |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP): 56% |
| Quantified Difference | BPHP absorption is 10 percentage points lower (46% vs 56%) |
| Conditions | Rat plasma, oral and intraperitoneal administration |
Why This Matters
This data allows researchers to anticipate lower systemic exposure of BPHP relative to CPHP in oral dosing regimens, which is essential for accurate dose-response modeling and for selecting the correct compound for comparative metabolism studies.
- [1] Higashi, Y., Nakamura, S., & Fujii, Y. (2006). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biological and Pharmaceutical Bulletin, 29(12), 2479-2482. View Source
